molecular formula C13H19NO3S B3132837 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 378230-81-0

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B3132837
CAS No.: 378230-81-0
M. Wt: 269.36 g/mol
InChI Key: GFKBZBDWCHNYFR-UHFFFAOYSA-N
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Description

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide is a chemical compound with the molecular formula C13H19NO3S. It is known for its unique structure, which includes a benzofuran ring substituted with multiple methyl groups and a sulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide typically involves the reaction of 2,3,5-trimethylphenol with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with ammonia or an amine to yield the sulfonamide . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetone to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted benzofuran derivatives .

Scientific Research Applications

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The benzofuran ring structure also allows for interactions with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of a benzofuran ring with multiple methyl groups and a sulfonamide group. This structure provides distinct chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-7-8(2)12(18(14,15)16)9(3)10-6-13(4,5)17-11(7)10/h6H2,1-5H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKBZBDWCHNYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide
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2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide
Reactant of Route 3
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide
Reactant of Route 4
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide
Reactant of Route 5
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide
Reactant of Route 6
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide

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